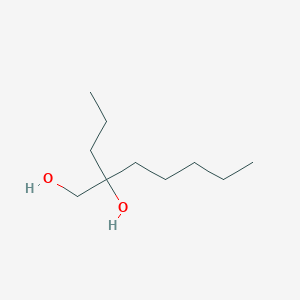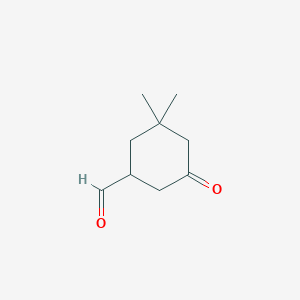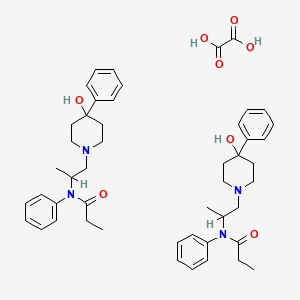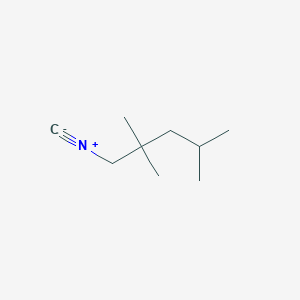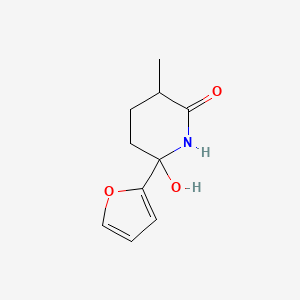
6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one is a heterocyclic compound that features a furan ring fused to a piperidinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both furan and piperidinone moieties. For instance, the Paal-Knorr synthesis is a well-known method for constructing furan rings, which can then be further functionalized to introduce the piperidinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan ring, leading to a diverse array of products .
Wissenschaftliche Forschungsanwendungen
6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have pharmacological properties that can be explored for drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperidinone moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with applications in green chemistry and materials science.
Furfuryl Alcohol: Used in the production of resins and polymers.
2,5-Furandicarboxylic Acid: A key intermediate in the synthesis of bio-based polymers.
Uniqueness
6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one is unique due to its combined furan and piperidinone structures, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to simpler furan derivatives .
Eigenschaften
CAS-Nummer |
65094-57-7 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
6-(furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one |
InChI |
InChI=1S/C10H13NO3/c1-7-4-5-10(13,11-9(7)12)8-3-2-6-14-8/h2-3,6-7,13H,4-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
JBFHSBCJEPPIOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(NC1=O)(C2=CC=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
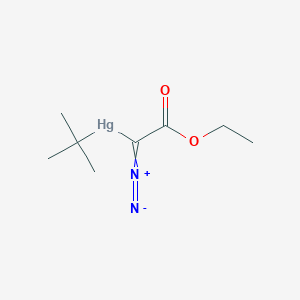
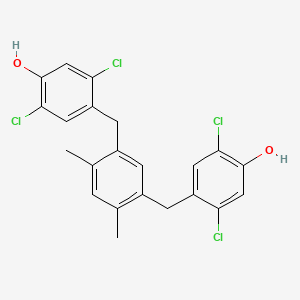
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)

